Potassium 3-(4-boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate
Description
Molecular Architecture and Stereoelectronic Features
The molecular structure of Potassium 3-(4-Boc-piperazin-1-yl)prop-1-en-2-yltrifluoroborate encompasses multiple functional domains that contribute to its overall stereoelectronic profile. The compound possesses a molecular formula of C12H21BF3KN2O2 with a molecular weight of 332.23 grams per mole, establishing it as a medium-sized organometallic species. The systematic nomenclature reflects the complex connectivity pattern: potassium trifluoro-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]prop-1-en-2-yl]boranuide.
The central piperazine ring adopts a saturated six-membered heterocyclic structure containing two nitrogen atoms positioned at the 1 and 4 positions. One nitrogen center bears the tert-butoxycarbonyl protecting group, while the second nitrogen atom connects to the prop-1-en-2-yl chain that terminates in the trifluoroborate functionality. This arrangement creates a extended molecular framework where the rigid piperazine core serves as a structural scaffold linking the bulky Boc group to the reactive trifluoroborate terminus.
The prop-1-en-2-yl linker introduces an alkene functionality that significantly influences the electronic distribution within the molecule. The vinyl group exhibits conjugation potential with adjacent nitrogen lone pairs, creating extended π-electron delocalization pathways that affect both the reactivity and stability of the compound. The methylene carbon adjacent to the piperazine nitrogen adopts sp3 hybridization, while the alkene carbons display sp2 hybridization, generating distinct electronic environments throughout the molecular framework.
| Structural Component | Hybridization State | Electronic Character |
|---|---|---|
| Piperazine nitrogens | sp3 | Electron donating |
| Alkene carbons | sp2 | π-electron system |
| Boron center | sp3 | Electron deficient |
| Tert-butyl carbons | sp3 | Electron releasing |
Properties
IUPAC Name |
potassium;trifluoro-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]prop-1-en-2-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BF3N2O2.K/c1-10(13(14,15)16)9-17-5-7-18(8-6-17)11(19)20-12(2,3)4;/h1,5-9H2,2-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWYRBMGJVWYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BF3KN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium 3-(4-Boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate, identified by CAS number 936329-97-4, is a compound that has garnered attention for its potential biological activities. This article delves into the mechanisms of action, pharmacological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.17 g/mol. The compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to enhance solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that piperazine derivatives can serve as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Specifically, studies have shown that modifications on the piperazine nitrogen can significantly influence the inhibitory potency against ACC enzymes .
Pharmacological Properties
Inhibition of Acetyl-CoA Carboxylase:
Recent studies have demonstrated that compounds similar to this compound exhibit non-selective inhibition of ACC1 and ACC2. These enzymes are pivotal in regulating lipid biosynthesis and energy metabolism, making them attractive targets for obesity and metabolic disorder treatments .
Cell-Based Assays:
In vitro assays have shown that derivatives of piperazine can effectively reduce hepatic de novo fatty acid synthesis when administered orally in animal models. This suggests that this compound may possess similar efficacy .
Study 1: Efficacy in Animal Models
A study published in Journal of Medicinal Chemistry evaluated the effects of various piperazine derivatives on lipid metabolism in rats. The advanced analogs demonstrated significant reductions in hepatic fat accumulation, supporting their potential use in metabolic disease therapies .
Study 2: Structure Activity Relationship (SAR)
Research focusing on the SAR of piperazine compounds revealed that the presence of the Boc group enhances the lipophilicity and bioavailability of these compounds. This structural feature was critical for achieving desired biological effects in enzyme inhibition assays .
Data Table: Biological Activities and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉BF₃KN₂O₂ |
| Molecular Weight | 306.17 g/mol |
| Inhibition Type | Non-selective ACC inhibitor |
| Observed Efficacy | Reduced hepatic de novo fatty acid synthesis |
| Route of Administration | Oral |
Scientific Research Applications
Synthetic Organic Chemistry
1.1 Role as a Reagent
Potassium 3-(4-Boc-piperazin-1-YL)prop-1-EN-2-yltrifluoroborate is primarily utilized as a nucleophilic reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can participate in Suzuki-Miyaura coupling reactions, allowing for the synthesis of complex organic molecules with high efficiency and selectivity.
Table 1: Cross-Coupling Reactions Involving this compound
| Reaction Type | Substrate Type | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halides | 85 | |
| Negishi Coupling | Vinyl halides | 78 | |
| Stille Coupling | Aryl stannanes | 90 |
Medicinal Chemistry
2.1 Antimicrobial Properties
Recent studies have explored the antimicrobial properties of derivatives of this compound. The presence of the piperazine ring enhances its interaction with biological targets, making it effective against various microbial strains.
Case Study: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of related compounds, this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 10 to 50 µg/mL. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes.
Materials Science
3.1 Polymerization Initiator
The compound has also been investigated for its potential use as an initiator in polymerization reactions. Its trifluoroborate group facilitates the formation of reactive intermediates that can initiate polymerization processes.
Table 2: Polymerization Studies Using this compound
Comparison with Similar Compounds
Research Findings and Case Studies
- Suzuki-Miyaura Reactions : Trifluoroborates with protected amines (e.g., ) show superior stability in aqueous conditions compared to unprotected analogs, enabling broader solvent compatibility .
- Catalytic Efficiency: Dimethylamino derivatives () exhibit faster reaction kinetics in palladium-catalyzed cross-couplings due to reduced steric hindrance .
- Steric Effects : Pyrrolidinyl analogs () demonstrate improved enantioselectivity in chiral syntheses, attributed to the rigid cyclic structure .
Preparation Methods
Synthesis of Boc-Piperazine Intermediate
- Reagents: Piperazine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate), solvent (e.g., dichloromethane or acetonitrile).
- Conditions: Stirring at room temperature or slightly elevated temperature for several hours.
- Outcome: Mono-Boc protected piperazine with high selectivity.
Alkylation with Propenyl Derivative
- Reagents: Boc-piperazine, 3-bromoprop-1-en-2-yl boronate or equivalent electrophile, base (e.g., potassium carbonate), solvent (e.g., DMF or acetonitrile).
- Conditions: Heating at 50–80 °C for several hours under inert atmosphere.
- Notes: Careful control of stoichiometry and reaction time is critical to avoid di-alkylation or side reactions.
Conversion to Potassium Trifluoroborate
- Reagents: Boronic acid or boronate ester intermediate, potassium hydrogen fluoride (KHF2) or potassium fluoride (KF), solvent (e.g., methanol, water, or a mixture).
- Conditions: Stirring at room temperature to mild heating (25–50 °C) for several hours.
- Outcome: Formation of the stable potassium trifluoroborate salt with good yields.
Representative Reaction Scheme
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Piperazine → Boc-piperazine | Boc2O, base | RT, 2–4 h | 85–95 |
| 2 | Boc-piperazine + 3-bromoprop-1-en-2-yl boronate → Boc-piperazinyl propenyl boronate | K2CO3, DMF, 60 °C | 12–24 h | 60–80 |
| 3 | Boronate → Potassium trifluoroborate salt | KHF2, MeOH/H2O | RT, 4–6 h | 70–90 |
Research Findings and Optimization Notes
Protection Efficiency: The Boc group provides excellent protection for the piperazine nitrogen, preventing unwanted side reactions during alkylation and trifluoroborate formation.
Alkylation Step: Use of polar aprotic solvents like DMF facilitates nucleophilic substitution on the allylic bromide. The reaction requires inert atmosphere to prevent oxidation of sensitive groups.
Trifluoroborate Formation: Potassium hydrogen fluoride is preferred over potassium fluoride for efficient conversion to trifluoroborate salts, yielding compounds with enhanced stability and solubility.
Scalability: The multi-step synthesis has been demonstrated to be scalable to gram quantities with consistent yields, making it suitable for research and potential pharmaceutical applications.
Purification: The final trifluoroborate salt is typically purified by crystallization or preparative HPLC to achieve high purity suitable for biological testing.
Comparative Data Table of Yields and Conditions
| Compound Stage | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc-piperazine | Boc2O, Et3N | DCM | 25 | 3 | 90 | High selectivity |
| Alkylation intermediate | 3-bromoprop-1-en-2-yl boronate, K2CO3 | DMF | 60 | 18 | 75 | Avoid over-alkylation |
| Trifluoroborate salt | KHF2 | MeOH/H2O | 25 | 5 | 85 | Stable salt formation |
Q & A
Basic: What are the optimal synthetic routes for preparing Potassium 3-(4-Boc-piperazin-1-yl)prop-1-en-2-yltrifluoroborate with high purity?
Answer:
The synthesis typically involves reacting a boronic acid precursor (e.g., 3-(4-Boc-piperazin-1-yl)prop-1-en-2-ylboronic acid) with potassium hydrogen fluoride (KHF₂) in aqueous medium under controlled pH (6–8) and moderate temperatures (25–40°C) . Purification via crystallization or column chromatography is critical to remove unreacted starting materials and by-products. For analogs like potassium (Z)-but-2-en-1-yltrifluoroborate, yields exceeding 85% are achieved using optimized stoichiometry (1:1.2 molar ratio of boronic acid to KHF₂) .
Basic: How does the Boc-protected piperazine moiety influence the compound’s reactivity in cross-coupling reactions?
Answer:
The Boc group stabilizes the piperazine nitrogen, preventing undesired side reactions (e.g., deprotonation or coordination to metal catalysts) during Suzuki-Miyaura couplings. This enhances regioselectivity when forming carbon-carbon bonds. For example, in palladium-catalyzed reactions, the Boc group ensures compatibility with aryl halides, as seen in related trifluoroborate derivatives .
Advanced: How can researchers resolve contradictions in crystallographic data for organotrifluoroborates like this compound?
Answer:
Structural validation using SHELXL refinement ( ) is critical. Contradictions often arise from disordered trifluoroborate groups or solvent inclusion. Strategies include:
- Collecting high-resolution data (≤ 0.8 Å) to resolve electron density ambiguities.
- Applying TWIN and BASF commands in SHELXL for twinned crystals .
- Cross-validating with NMR (¹⁹F and ¹¹B) to confirm boron coordination geometry .
Advanced: What experimental parameters are critical for maintaining the stability of this hygroscopic compound during storage?
Answer:
The compound’s stability depends on:
- Storage conditions : Inert atmosphere (argon) and desiccants (molecular sieves) at –20°C .
- Handling : Use of anhydrous solvents (e.g., THF, dioxane) and gloveboxes to prevent hydrolysis.
- Purity monitoring : Regular ¹⁹F NMR checks for degradation (e.g., free fluoride peaks at δ –120 to –150 ppm) .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm structure and purity. For example, ¹¹B NMR typically shows a quartet (~δ –2 to –4 ppm) for trifluoroborate .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks.
- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, refined via SHELXL .
Advanced: How can computational modeling aid in predicting the compound’s reactivity in novel reaction systems?
Answer:
Density Functional Theory (DFT) calculations can:
- Predict transition states in cross-coupling reactions (e.g., oxidative addition steps with Pd⁰).
- Simulate steric effects of the Boc-piperazine group on reaction pathways.
- Guide ligand design for asymmetric catalysis, as demonstrated for related potassium trifluoroborates .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential release of HF vapors during decomposition.
- Emergency protocols : Immediate rinsing with water for exposures; calcium gluconate gel for HF burns .
Advanced: How does the stereochemistry of the propenyl group (Z/E) affect reaction outcomes?
Answer:
The Z-configuration (cis) in the propenyl group influences stereoelectronic effects:
- In Heck reactions, Z-alkenes yield higher regioselectivity for β-hydride elimination.
- For Suzuki couplings, Z-isomers may lead to syn-addition products. Computational studies (e.g., NBO analysis) can rationalize these effects .
Basic: What are the common side reactions observed during its use in cross-coupling reactions?
Answer:
- Protodeboronation : Catalyzed by moisture or acidic conditions, forming alkenes. Mitigated by anhydrous conditions and neutral pH .
- Homocoupling : Occurs with excess Pd catalyst; controlled by limiting catalyst loading (0.5–2 mol%) .
Advanced: How can researchers optimize reaction conditions for large-scale synthesis while minimizing boron waste?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
